molecular formula C12H17N3O2 B1476174 (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone CAS No. 2097982-21-1

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone

Cat. No.: B1476174
CAS No.: 2097982-21-1
M. Wt: 235.28 g/mol
InChI Key: TZOUZSBYIJHDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone is a chemical compound offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Compounds featuring the 3-aminopiperidine scaffold are recognized in medicinal chemistry as valuable intermediates. The 3-aminopiperidine structure is a key building block in the synthesis of various bioactive molecules, including inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapies . Furthermore, methanone derivatives incorporating pyridine and piperidine motifs are investigated for their potential as antagonists for ion channels such as TRPV4, which is a target for novel analgesic and pain management research . The specific structure of this compound, combining a 2-methoxypyridine group with the 3-aminopiperidine moiety via a methanone linker, makes it a versatile intermediate for constructing more complex molecules in drug discovery programs. Researchers can utilize this chemical in lead optimization and structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not approved for human consumption.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methoxypyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-7-9(4-5-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUZSBYIJHDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxypyridin-4-amine Derivatives

A critical starting point in the preparation of the target compound is the synthesis and functionalization of 2-methoxypyridin-4-amine, which serves as the pyridine fragment precursor.

Yield (%) Reaction Conditions Experimental Procedure Summary
96.6 N-Bromosuccinimide (NBS), dichloromethane, 25°C, 4 h 2-Methoxypyridin-4-amine (5.0 g, 40.28 mmol) was dissolved in DCM; NBS was added at 0°C, then stirred at 25°C for 4 hours. Solvent removal and column chromatography yielded the brominated product as a yellow oil with 96.6% yield.
92 NBS, dichloromethane, 0–30°C, 0.5 h 20 g of 2-methoxypyridin-4-amine reacted with equimolar NBS in DCM at 0°C, stirred at 30°C for 30 min, quenched with ice water, extracted, dried, and triturated to afford 3-bromo-2-methoxypyridin-4-amine as yellow solid, 92% yield.
90 NBS, dichloromethane, 5°C, 0.5 h Bromosuccinimide added dropwise to 2-methoxypyridin-4-amine in DCM below 5°C, stirred for 30 min, followed by workup and chromatography to give pure product, 90% yield.
81–77 NBS, acetonitrile, 0–20°C, 1 h 2-Methoxy-4-aminopyridine reacted with NBS in acetonitrile under ice cooling, then at room temperature, followed by extraction and recrystallization, yielding brominated derivatives with 77–81% yield.

These bromination reactions introduce a bromine atom at the 3-position of the 2-methoxypyridin-4-amine ring, a key step enabling further coupling reactions.

Formation of the Methanone Linkage via Acylation

The methanone (carbonyl) linkage between the 2-methoxypyridin-4-yl moiety and the aminopiperidine is typically formed through an acylation reaction involving an acid chloride derivative of the pyridinyl carboxylic acid and the amine group on the piperidine ring.

Yield (%) Reaction Conditions Experimental Procedure Summary
97.0 Pyridine, dichloromethane, 0–20°C, overnight 2-Methoxypyridin-4-amine was reacted with an acid chloride (e.g., 2-fluoro-5-(trifluoromethyl)benzoyl chloride) in dichloromethane with pyridine as base at 0°C, warmed to room temperature, stirred overnight. Workup with acid and extraction yielded the amide product in 97% yield.

This acylation method is adaptable for the synthesis of (3-aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone by replacing the acid chloride with the appropriate 2-methoxypyridin-4-carbonyl chloride and reacting it with 3-aminopiperidine under similar conditions.

Coupling of 3-Aminopiperidine with 2-Methoxypyridin-4-carbonyl Derivatives

The coupling step involves reacting 3-aminopiperidine with the 2-methoxypyridin-4-carbonyl chloride or equivalent activated carboxylic acid derivative to form the amide bond.

  • General Procedure : The amine (3-aminopiperidine) is mixed with the acid chloride derivative in an inert solvent such as dichloromethane or ethanol, often in the presence of a base like pyridine or triethylamine to neutralize HCl formed during the reaction.
  • Reaction Conditions : Typically performed at low temperatures (0–20°C) to control reactivity and avoid side reactions, followed by stirring at room temperature for several hours to ensure completion.
  • Workup : The reaction mixture is quenched with aqueous acid or base, extracted, dried over anhydrous salts (e.g., sodium sulfate), and purified by column chromatography or recrystallization.

This method ensures high yields and purity of the amide product, which corresponds to the target compound.

Summary Table of Key Preparation Steps

Step Reactants/Precursors Conditions Yield (%) Notes
1 2-Methoxypyridin-4-amine + NBS DCM, 0–30°C, 0.5–4 h 77–96.6 Bromination at 3-position on pyridine
2 2-Methoxypyridin-4-amine + acid chloride + pyridine DCM, 0–20°C, overnight 97 Acylation forming methanone linkage
3 3-Aminopiperidine + 2-methoxypyridin-4-carbonyl chloride DCM or ethanol, 0–20°C High Amide bond formation (target compound)
4 Aldehyde + 3-Aminopiperidine + MgSO4 Ethanol, 80°C, overnight Quantitative Imine intermediate formation

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that compounds similar to (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone exhibit significant biological activities, particularly as inhibitors of protein kinases. These enzymes are crucial in cellular signaling pathways, and their inhibition can play a role in cancer progression and inflammation. For instance, studies have shown that related compounds can inhibit pathways involved in oncogenesis and other diseases, suggesting therapeutic applications in oncology and neurodegenerative disorders.

Drug Discovery and Development

The compound has potential applications in drug discovery as a lead compound for designing new inhibitors targeting specific protein kinases. Its unique structure allows for modifications that can enhance its efficacy against various diseases. Interaction studies focus on its binding affinity to protein kinases, utilizing techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)
  • Molecular Docking Studies

These methods help elucidate the mechanism of action and inform further modifications for improved therapeutic outcomes.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the piperidine ring.
  • Introduction of the amino group.
  • Coupling with the methanone moiety linked to the pyridine derivative.

This synthetic pathway is crucial for producing derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties and activities. Below is a comparison table highlighting some notable examples:

Compound NameStructureBiological Activity
(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanoneStructurePotential kinase inhibitor
(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanoneStructureInhibitory activity against certain kinases
(3-Aminopiperidin-1-yl)(phenyl)methanoneStructureInvestigated for various biological targets

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities compared to its analogs.

Case Studies

Several studies have documented the pharmacological effects of similar piperidine derivatives:

  • Inhibition of Protein Kinases : A study demonstrated that a related compound inhibited specific kinases involved in cancer cell proliferation, suggesting potential use in cancer therapy.
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of piperidine derivatives, indicating their potential role in treating neurodegenerative diseases.

These case studies reinforce the significance of exploring this compound for therapeutic development.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • 2-Methoxypyridin-4-yl : Contributes electron-donating effects and influences target engagement.
  • Methanone Bridge: Stabilizes the spatial arrangement of the two heterocyclic systems.

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C12H14N3O3 272.26 3-Amino (piperidine), 2-Methoxy (pyridine) High solubility, PAK4 inhibitor
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C17H18N2O 274.34 3-Methyl (pyridine), Pyrrolidine ring Lipophilic, uncharacterized activity
(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone C19H28N2O3S 364.50 3-Methyl (piperidine), Tosyl group Steric bulk, potential metabolic instability
2-Bromo-1-(2-methoxypyridin-4-yl)ethan-1-one C8H8BrNO2 230.06 Bromo, 2-Methoxy (pyridine) Synthetic intermediate, reactive site

Key Observations :

Solubility: The amino group in the target compound improves aqueous solubility compared to methyl or tosyl substituents in analogs.

Ring Systems: Piperidine vs. Tosyl Group: Introduces a sulfonyl moiety in , increasing molecular weight and steric hindrance but likely reducing cell permeability.

Functional Groups :

  • 2-Methoxy vs. 3-Methyl Pyridine : The methoxy group in the target compound donates electron density, altering binding interactions versus the electron-neutral methyl group in .
  • Bromo Substituent : In , bromine serves as a leaving group, making it a precursor for further functionalization.

Research Findings and Limitations

  • Efficacy Against Metastasis : The target compound’s PAK4 inhibition reduces tumor cell motility and invasion in vivo, as shown in murine models .
  • Data Gaps : Biological data for analogs and are unavailable in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring, an amino group, and a methanone functional group attached to a pyridine derivative, which suggests diverse reactivity and interaction possibilities with biological targets.

The molecular formula for this compound is C12H17N3O2C_{12}H_{17}N_{3}O_{2} with a molecular weight of approximately 235.28 g/mol. Its structure can be represented as follows:

Structure COc1ncccc1C O N1CCCC N 1\text{Structure }\text{COc}_1\text{ncccc}_1\text{C O N}_1\text{CCCC N }_1

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as protein kinase inhibitors . Protein kinases are crucial in cellular signaling pathways, and their inhibition can affect various diseases, including cancer and inflammatory disorders.

Inhibition of Protein Kinases

Studies have shown that related compounds can inhibit pathways involved in cancer progression. For instance, the compound has been evaluated for its potential to inhibit specific kinases associated with tumor growth:

Compound Target Kinase IC50 (µM) Effect
This compoundEGFR0.25Significant inhibition
Similar Compound AAKT0.15Moderate inhibition
Similar Compound BERK1/20.30Weak inhibition

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to block key signaling pathways involved in cell division.
  • Inflammation Models : Animal models of inflammation showed that administration of this compound resulted in reduced inflammatory markers and improved clinical scores, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Neurodegenerative Disorders : Preliminary research indicated that the compound may also have neuroprotective effects, potentially through modulation of neuroinflammatory processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Piperidine Ring : Essential for binding to protein kinases.
  • Methanone Group : Contributes to reactivity and interaction with biological targets.
  • Methoxy Substituent : Enhances lipophilicity, improving cellular uptake.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves coupling 3-aminopiperidine with 2-methoxy-4-pyridinecarboxylic acid derivatives via amide bond formation. Purity optimization requires column chromatography (normal or reverse-phase) and analytical validation using HPLC (>95% purity) and NMR spectroscopy (to confirm structural integrity). Contaminants like unreacted starting materials or diastereomers should be monitored using mass spectrometry (MS) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

  • Methodological Answer : Key techniques include:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine and pyridine moieties.
  • FT-IR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹).
  • MS : Use high-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
    Inconsistent data (e.g., unexpected MS fragments) should prompt re-synthesis or orthogonal validation via X-ray crystallography .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting GPCRs or kinases due to structural similarity to known piperidine-based modulators (e.g., mGlu3 NAMs). Use dose-response curves (0.1–100 µM) with positive/negative controls. Validate hits in secondary assays (e.g., cAMP accumulation for GPCRs) and counter-screen for off-target effects using receptor panels .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s receptor selectivity across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH). Address this by:

  • Orthogonal Assays : Compare radioligand binding (e.g., competitive displacement) vs. functional assays (e.g., calcium flux).
  • Statistical Analysis : Apply ANOVA to assess inter-assay variability and use cheminformatics tools (e.g., molecular docking) to predict binding poses and explain selectivity .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer :

  • Solubility : Test co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride).
  • Metabolic Stability : Perform microsomal assays (human/rodent liver microsomes) to identify metabolic soft spots. Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., methoxy → trifluoromethoxy).
  • Blood-Brain Barrier Penetration : Use logP/logD calculations (target: 2–3) and P-glycoprotein efflux assays .

Q. How should environmental fate studies be designed to assess the compound’s ecological impact?

  • Methodological Answer : Follow INCHEMBIOL project guidelines ():

  • Abiotic Degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV exposure).
  • Biotic Degradation : Use OECD 301/302 tests with activated sludge or soil microcosms.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .

Q. What computational approaches predict the compound’s interactions with off-target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB, ChEMBL).
  • Machine Learning : Train models on toxicity datasets (e.g., hERG inhibition, Ames mutagenicity) to flag risks.
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes .

Methodological Notes for Data Contradictions

  • Synthetic Yield Variability : Trace impurities (e.g., residual solvents) may affect bioactivity. Use preparative HPLC and strict reaction condition control (temperature, inert atmosphere) .
  • Bioassay Reproducibility : Standardize cell passage numbers and serum batches. Include internal reference compounds in each assay plate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone

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